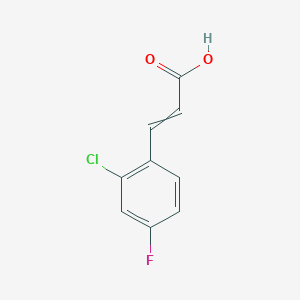

3-(2-Chloro-4-fluorophenyl)acrylic acid

Description

BenchChem offers high-quality 3-(2-Chloro-4-fluorophenyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloro-4-fluorophenyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-chloro-4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCWBTRMWGOREZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: (E)-3-(2-Chloro-4-fluorophenyl)acrylic Acid

Executive Summary

(E)-3-(2-Chloro-4-fluorophenyl)acrylic acid (CAS 174603-37-3) is a specialized fluorinated cinnamic acid derivative serving as a critical intermediate in medicinal chemistry. Characterized by the specific ortho-chloro and para-fluoro substitution pattern on the phenyl ring, this compound exhibits unique electronic and steric properties that influence its reactivity and binding affinity in biological targets.

Its primary utility lies in drug discovery pipelines focusing on antiviral therapeutics (specifically neuraminidase inhibitors) and metabolic disorder treatments. It serves as the direct precursor to 3-(2-chloro-4-fluorophenyl)propanoic acid via catalytic hydrogenation and is a versatile building block for constructing heterocyclic scaffolds such as quinolinones and coumarins.

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and application protocols, designed for researchers requiring high-purity production and downstream utilization.

Chemical Profile & Properties[1][2][3][4][5]

The presence of the fluorine atom at the para position enhances metabolic stability by blocking oxidative metabolism (e.g., P450 hydroxylation), while the ortho-chlorine atom introduces steric bulk that can lock conformation in receptor binding pockets.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | (2E)-3-(2-Chloro-4-fluorophenyl)prop-2-enoic acid |

| Common Name | 2-Chloro-4-fluorocinnamic acid |

| CAS Number | 174603-37-3 |

| Molecular Formula | C₉H₆ClFO₂ |

| Molecular Weight | 200.59 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 208–210 °C (Experimental) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Insoluble in Water |

| pKa | ~4.4 (Predicted) |

| LogP | 2.89 (Predicted) |

| SMILES | OC(=O)/C=C/C1=C(Cl)C=C(F)C=C1 |

Synthetic Methodologies

Two primary routes are validated for the synthesis of CAS 174603-37-3.[1] The Knoevenagel Condensation is the preferred method for scalability and atom economy, while the Heck Reaction serves as an alternative when starting from aryl halides.

Primary Route: Knoevenagel Condensation

This protocol utilizes 2-chloro-4-fluorobenzaldehyde and malonic acid. It is favored for its high yield (>90%) and operational simplicity.

Reaction Scheme:

Detailed Protocol

-

Reagents:

-

2-Chloro-4-fluorobenzaldehyde (1.0 eq)

-

Malonic acid (1.5 eq)

-

Piperidine (0.05 eq, Catalyst)

-

Pyridine (Solvent/Base, 5–10 volumes)

-

-

Procedure:

-

Charge a round-bottom flask with 2-chloro-4-fluorobenzaldehyde and malonic acid.

-

Add pyridine to dissolve the solids, followed by the catalytic amount of piperidine.

-

Heat the mixture to reflux (100–115 °C) for 4–6 hours. Monitor CO₂ evolution (cessation indicates completion).

-

In-Process Control (IPC): TLC (Hexane:EtOAc 7:3) or HPLC should show <1% residual aldehyde.

-

-

Work-up:

-

Cool the reaction mixture to 0–5 °C.

-

Slowly pour the mixture into ice-cold 3M HCl (excess) with vigorous stirring to precipitate the acid and neutralize pyridine.

-

Filter the resulting white precipitate.[1]

-

Wash the cake with water (3x) to remove pyridinium salts.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol/Water (95:5) .

-

Dry in a vacuum oven at 60 °C for 12 hours.

-

Expected Yield: 90–95%.[1]

-

Secondary Route: Heck Coupling

Useful if the aldehyde precursor is unavailable but the aryl halide is abundant.

Reaction:

-

Substrate: 1-Bromo-2-chloro-4-fluorobenzene.

-

Catalyst: Pd(OAc)₂ (1–3 mol%).

-

Ligand: Triphenylphosphine (PPh₃).

-

Base: Triethylamine (Et₃N) or NaOAc.

-

Conditions: DMF or DMAc at 120 °C for 12–16 hours.

-

Note: This route often requires more rigorous purification to remove Palladium residues (to <10 ppm for pharma applications).

Downstream Applications & Workflow

CAS 174603-37-3 is rarely the final API; it is a scaffold enabler.

Synthesis of Propanoic Acid Derivatives

The most common immediate application is the selective reduction of the alkene to form 3-(2-Chloro-4-fluorophenyl)propanoic acid (CAS 174603-38-4). This saturated analog is a key pharmacophore in antiviral research, specifically for influenza neuraminidase inhibitors.

Protocol:

-

Catalyst: PtO₂ (Adam's Catalyst) or 10% Pd/C.

-

Solvent: Ethanol or Methanol.

-

Conditions: H₂ atmosphere (balloon or 1-3 bar), RT, 2-4 hours.

-

Yield: ~98% (Quantitative conversion is typical).

Heterocycle Formation

The acrylic acid moiety allows for cyclization reactions:

-

Coumarins: Via intramolecular esterification if an ortho-hydroxyl group were introduced (or via displacement of the ortho-chloro group under harsh conditions).

-

Quinolinones: Via Curtius rearrangement to the isocyanate followed by thermal cyclization.

Visualization: Synthetic & Application Workflow

Figure 1: Synthetic workflow from precursors to downstream pharmaceutical applications.

Analytical Characterization

To ensure scientific integrity, the identity of CAS 174603-37-3 must be validated using the following markers.

1H NMR Interpretation (DMSO-d₆, 400 MHz)

The spectrum is distinct due to the trans-alkene coupling and the specific aromatic substitution pattern.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Mechanistic Note |

| 12.60 | Broad Singlet | 1H | -COOH | Carboxylic acid proton (exchangeable). |

| 7.85 | Doublet (J=16.0 Hz) | 1H | Ar-CH =CH- | Large J-value confirms (E)-isomer geometry. |

| 7.90 | Multiplet | 1H | Ar-H (C6) | Deshielded by the alkene; ortho to alkene. |

| 7.55 | Doublet of Doublets | 1H | Ar-H (C3) | Ortho to Chlorine, meta to Fluorine. |

| 7.30 | Multiplet | 1H | Ar-H (C5) | Shielded by Fluorine; ortho to Fluorine. |

| 6.60 | Doublet (J=16.0 Hz) | 1H | Ar-CH=CH - | Alpha-proton to carbonyl; shielded by resonance. |

HPLC Method (Purity Check)[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 270 nm (Cinnamic acid conjugation band).

-

Retention Time: Expect elution ~12-14 min (hydrophobic due to Cl/F).

Safety & Handling (MSDS Highlights)

While not highly toxic, the compound is a potent irritant.

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: Use a fume hood to avoid inhalation of dust.

-

Incompatibility: Strong oxidizing agents.

-

Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Stable under normal conditions.

References

-

BenchChem Technical Support. Synthesis of 2-Chlorocinnamic Acid Derivatives. (2025). Retrieved from

-

Ambeed. Product Analysis: 3-(2-Chloro-4-fluorophenyl)acrylic acid.[2] (2024). Retrieved from

-

Sigma-Aldrich. Product Specification: 2-Chloro-4-fluorocinnamic acid. Retrieved from

-

World Intellectual Property Organization. Patent WO2018062978A1: Novel heteroaryl compound, enantiomer, diastereomer or pharmaceutically acceptable salt thereof, and antiviral composition containing same. (2018). Retrieved from

- Journal of Medicinal Chemistry.Synthesis and SAR of fluorinated cinnamic acid derivatives. (General Reference for methodology).

Sources

A Technical Guide to (E)-3-(2-Chloro-4-fluorophenyl)acrylic acid: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of (E)-3-(2-Chloro-4-fluorophenyl)acrylic acid, a halogenated derivative of cinnamic acid. It details the compound's chemical identifiers, physicochemical properties, and established methodologies for its synthesis, with a focus on the Perkin and Heck reactions. The causality behind synthetic choices and the importance of reaction parameters are discussed. Furthermore, this guide explores the potential applications of this compound and its analogs in medicinal chemistry and materials science, grounded in the known biological and chemical activities of substituted cinnamic acids. All technical data and protocols are supported by authoritative references to ensure scientific integrity.

Chemical Identity and Molecular Descriptors

(E)-3-(2-Chloro-4-fluorophenyl)acrylic acid is a substituted cinnamic acid, a class of organic compounds built upon an acrylic acid backbone attached to a phenyl group. The specific substitutions of chlorine at the 2-position and fluorine at the 4-position of the phenyl ring significantly influence its steric and electronic properties, making it a valuable building block in synthetic chemistry.

The primary molecular identifiers and computed properties for this compound are summarized below.

| Descriptor | Value | Source |

| IUPAC Name | (2E)-3-(2-Chloro-4-fluorophenyl)prop-2-enoic acid | N/A |

| Synonym(s) | 3-(2-Chloro-4-fluorophenyl)-2-propenoic acid | [1] |

| CAS Number | 174603-37-3 | [1][2] |

| Molecular Formula | C₉H₆ClFO₂ | [1] |

| Molecular Weight | 200.59 g/mol | [1] |

| SMILES | O=C(O)/C=C/C1=CC=C(F)C=C1Cl | [1] |

| InChIKey | Not directly available in search results; generated from structure. | N/A |

Note: The InChIKey for the specific CAS number 174603-37-3 was not explicitly found in the provided search results. A closely related isomer, 3-(4-Chloro-2-fluorophenyl)acrylic acid (CAS 202982-65-8), has the InChIKey FVLPOWWRHAOKMT-UHFFFAOYSA-N[3]. Researchers should generate the InChIKey using trusted chemical software from the provided SMILES string for definitive identification.

Introduction: The Significance of Halogenated Cinnamic Acids

Cinnamic acid and its derivatives are a well-established class of molecules with a broad spectrum of biological activities and industrial applications. They serve as precursors for pharmaceuticals, fragrances, and UV-absorbing agents. The introduction of halogen atoms, such as chlorine and fluorine, onto the aromatic ring is a cornerstone strategy in medicinal chemistry for modulating a molecule's pharmacokinetic and pharmacodynamic profile.

-

Chlorine can enhance membrane permeability and metabolic stability, often improving the half-life of a drug candidate.

-

Fluorine , with its high electronegativity and small size, can alter pKa, improve binding affinity to target proteins by forming specific hydrogen bonds or electrostatic interactions, and block metabolic pathways, thereby enhancing bioavailability.

The specific 2-chloro-4-fluoro substitution pattern of the title compound creates a unique electronic and steric environment, making it an attractive intermediate for the synthesis of novel bioactive molecules and advanced materials.

Synthesis Methodologies

The creation of the α,β-unsaturated carboxylic acid moiety of substituted cinnamic acids can be achieved through several reliable organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. For (E)-3-(2-Chloro-4-fluorophenyl)acrylic acid, the Perkin and Heck reactions are two of the most relevant and powerful synthetic strategies.

The Perkin Reaction

The Perkin reaction is a classic method for synthesizing α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.

Causality and Mechanistic Insight: This reaction is driven by the formation of a carbanion from the anhydride, which acts as the nucleophile. The choice of acetic anhydride and sodium acetate is common. The aromatic aldehyde (2-chloro-4-fluorobenzaldehyde) serves as the electrophile. The reaction proceeds through an aldol-type addition followed by dehydration. A final hydrolysis step liberates the desired cinnamic acid derivative.

// Nodes A [label="2-Chloro-4-fluorobenzaldehyde\n+ Acetic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Sodium Acetate\n(Base Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Carbanion Formation\n(from Anhydride)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Nucleophilic Attack\non Aldehyde Carbonyl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Aldol Adduct\n(Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Dehydration\n(Elimination of H₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Unsaturated Anhydride\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Hydrolysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="(E)-3-(2-Chloro-4-fluorophenyl)acrylic acid\n(Final Product)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> D; B -> C [label=" Deprotonates"]; C -> D [label=" Attacks"]; D -> E; E -> F; F -> G; G -> H; H -> I; }

Diagram 1: Simplified workflow of the Perkin Reaction.

Experimental Protocol (Perkin Reaction):

-

Reactant Charging: A mixture of 2-chloro-4-fluorobenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.5 eq) is placed in a round-bottom flask equipped with a reflux condenser.

-

Reaction: The mixture is heated to 180°C with constant stirring for 5-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Hydrolysis: After cooling, the reaction mixture is poured into water and boiled for 15-20 minutes to hydrolyze the excess acetic anhydride and the mixed anhydride product.

-

Purification: The solution is then acidified with concentrated hydrochloric acid (HCl) until precipitation of the crude product is complete. The solid is collected by vacuum filtration, washed with cold water, and dried.

-

Recrystallization: The crude product is recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure (E)-3-(2-Chloro-4-fluorophenyl)acrylic acid.

The Mizoroki-Heck Reaction

The Heck reaction is a more modern and versatile palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. It is particularly effective for synthesizing substituted styrenes and cinnamic acids with high stereoselectivity for the E-isomer.

Causality and Mechanistic Insight: This protocol is chosen for its high efficiency and functional group tolerance. The key is the palladium(0) catalyst, which undergoes oxidative addition with an aryl halide (e.g., 1-bromo-2-chloro-4-fluorobenzene). The resulting Pd(II) complex then coordinates with acrylic acid (or an acrylate ester), followed by migratory insertion and β-hydride elimination to form the product and regenerate the catalyst. The presence of a base is crucial to neutralize the hydrogen halide produced and complete the catalytic cycle.

// Nodes Start [label="Starting Materials:\n- 2-Chloro-4-fluoro-iodobenzene\n- Acrylic Acid\n- Pd Catalyst (e.g., Pd(OAc)₂)\n- Base (e.g., Et₃N)\n- Solvent (e.g., DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Heck Coupling Reaction\n(e.g., 100-120°C, 12-24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Reaction Quenching\n(e.g., add water)", fillcolor="#FBBC05", fontcolor="#202124"]; Extract [label="Aqueous Work-up\n- Acidify with HCl\n- Extract with organic solvent (e.g., EtOAc)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purification\n(e.g., Column Chromatography or Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\n(E)-3-(2-Chloro-4-fluorophenyl)acrylic acid", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reaction; Reaction -> Quench; Quench -> Extract; Extract -> Purify; Purify -> Product; }

Diagram 2: General experimental workflow for Heck synthesis.

Experimental Protocol (Heck Reaction):

-

Catalyst Pre-activation (if needed): In an inert atmosphere (N₂ or Ar), the palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a suitable solvent (e.g., DMF or NMP) are combined.

-

Reactant Addition: To the catalyst mixture, add 2-chloro-4-fluoro-iodobenzene (1.0 eq), acrylic acid (1.2 eq), and a base such as triethylamine (Et₃N, 2.0 eq).

-

Reaction Conditions: The reaction vessel is sealed and heated to 100-140°C until the starting aryl halide is consumed (monitored by GC-MS or TLC).

-

Work-up: The reaction mixture is cooled to room temperature, diluted with water, and acidified with aqueous HCl (e.g., 1M) to a pH of ~2.

-

Extraction and Isolation: The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The resulting crude solid is purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Physicochemical and Spectroscopic Data

The structural features of (E)-3-(2-Chloro-4-fluorophenyl)acrylic acid impart specific physicochemical properties that are critical for its application in drug design and materials science.

| Property | Value | Description | Source |

| TPSA (Topological Polar Surface Area) | 37.3 Ų | Predicts drug transport properties like membrane permeability. | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.5769 | Indicates the lipophilicity of the molecule. | [1] |

| Hydrogen Bond Acceptors | 1 | The oxygen atoms of the carboxyl group. | [1] |

| Hydrogen Bond Donors | 1 | The hydrogen atom of the carboxyl group. | [1] |

| Rotatable Bonds | 2 | Relates to the conformational flexibility of the molecule. | [1] |

Spectroscopic Characterization: The identity and purity of the synthesized compound would be confirmed using a suite of standard spectroscopic techniques:

-

¹H NMR: Would show characteristic signals for the vinyl protons (as doublets with a large coupling constant, >15 Hz, confirming the E-isomer) and the aromatic protons, with splitting patterns dictated by the chloro and fluoro substituents.

-

¹³C NMR: Would confirm the number of unique carbon atoms, including the carbonyl carbon of the carboxylic acid and the carbons of the double bond.

-

FT-IR: Would display a strong carbonyl (C=O) stretch for the carboxylic acid (~1700 cm⁻¹) and a broad O-H stretch (~3000 cm⁻¹).

-

Mass Spectrometry (MS): Would show the molecular ion peak corresponding to the compound's molecular weight (200.59 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% the intensity of the M peak).

Potential Applications in Research and Drug Development

While specific research on (E)-3-(2-Chloro-4-fluorophenyl)acrylic acid is nascent, the broader class of substituted cinnamic acids has demonstrated significant potential in several therapeutic areas. This compound serves as a valuable scaffold for generating derivatives with enhanced or novel activities.

-

Anticancer Agents: Many cinnamic acid derivatives exhibit antiproliferative effects. The halogenated phenyl ring can enhance binding to biological targets or improve cell permeability, potentially leading to more potent anticancer compounds.

-

Antimicrobial and Antifungal Agents: Halogenated aromatic compounds are known for their antimicrobial properties. Derivatives of this acid could be explored for activity against various bacterial and fungal strains.

-

Enzyme Inhibitors: Cinnamic acids have been shown to inhibit enzymes like tyrosinase. The specific electronic nature of the 2-chloro-4-fluoro substitution pattern could be leveraged to design potent and selective enzyme inhibitors for various diseases.

-

Advanced Materials: As a derivative of acrylic acid, this compound could be used as a monomer or building block for creating functional polymers with specific optical or electronic properties, such as UV-filtering capabilities.

Safety and Handling

Based on related fluorinated and chlorinated aromatic carboxylic acids, (E)-3-(2-Chloro-4-fluorophenyl)acrylic acid should be handled with care in a well-ventilated laboratory fume hood. It is expected to be an irritant to the skin, eyes, and respiratory tract[4][5]. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. Refer to the specific Material Safety Data Sheet (MSDS) from the supplier for detailed handling and disposal information.

Conclusion

(E)-3-(2-Chloro-4-fluorophenyl)acrylic acid is a synthetically accessible and versatile chemical intermediate. Its halogenated structure provides a unique combination of steric and electronic properties that are highly desirable in the fields of medicinal chemistry and materials science. Robust synthetic routes, such as the Perkin and Heck reactions, allow for its reliable production. The foundational data presented in this guide serves as a technical resource for researchers aiming to utilize this compound as a scaffold for the development of novel, high-value molecules.

References

-

PubChem. (E)-3-(3-Chloro-4-fluorophenyl)acrylaldehyde. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link].

-

PubChem. 3-(4-Fluorophenyl)-2-methylacrylic acid. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link].

-

Georganics. (E)-3-(3-Fluorophenyl)acrylic acid - general description and preparation. Retrieved February 27, 2026, from [Link].

-

Scientific Research Publishing. (2014). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Crystal Structure Theory and Applications, 3, 59-67. Retrieved February 27, 2026, from [Link].

-

PubChem. 2-Hydroxy-3-pentanone. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link].

-

The Royal Society of Chemistry. (2015). Supporting Information: A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. Retrieved February 27, 2026, from [Link].

-

SciELO South Africa. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 131-135. Retrieved February 27, 2026, from [Link].

-

PubChem. 2,2-Dimethyl-3-(3-methylpenta-2,4-dienyl)oxirane. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link].

-

PubChem. 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (+)-. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link].

- Google Patents. (2015). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.

Sources

Advanced Safety and Handling Whitepaper: 3-(2-Chloro-4-fluorophenyl)acrylic Acid in Medicinal Chemistry

Executive Summary

In modern drug discovery, halogenated cinnamic acid derivatives such as 3-(2-Chloro-4-fluorophenyl)acrylic acid (also known as 2-chloro-4-fluorocinnamic acid) serve as critical structural scaffolds. They are extensively utilized in the synthesis of novel multi-target antimicrobial agents, specifically halogenated cinnamanilides, and in the development of functionalized materials that inhibit bacterial biofilm formation[1][2].

However, the very structural features that make this compound pharmacologically valuable—namely, its

Physicochemical Profiling & Structural Dynamics

Understanding the macroscopic hazards of a chemical begins with its molecular properties. The dual halogenation (2-chloro and 4-fluoro) on the phenyl ring strongly withdraws electron density via inductive effects, which not only lowers the pKa of the carboxylic acid compared to unsubstituted cinnamic acid but also significantly increases the electrophilicity of the

Table 1: Physicochemical Properties and Handling Rationale

| Property | Value | Rationale / Impact on Handling |

| CAS Number | 133220-86-7 | Unique identifier for safety tracking and inventory management[3][4]. |

| Molecular Formula | The presence of halogens increases the lipophilicity of the scaffold[4]. | |

| Molecular Weight | 200.59 g/mol | Standardized metric for precise stoichiometric calculations[4]. |

| Melting Point | 245–247 °C | High melting point indicates a highly stable crystalline solid at room temperature[3]. |

| Boiling Point | 312.8 °C at 760 mmHg | Low volatility at ambient conditions; inhalation risk is primarily driven by particulate dust rather than vapor[3]. |

| Density | 1.42 g/cm³ | Denser than water; dictates behavior during biphasic aqueous extractions[3]. |

Hazard Identification & Toxicological Mechanisms

The compound is classified as an irritant (Hazard Code: Xi) and presents specific acute toxicity risks[4]. To handle this material safely, researchers must understand why it is toxic at a cellular level.

Table 2: GHS Hazard Classifications

| GHS Code | Hazard Statement | Mechanistic Cause |

| H302 | Harmful if swallowed | Systemic toxicity via thiol depletion in the gastrointestinal tract[4][5]. |

| H315 | Causes skin irritation | Electrophilic attack on epidermal proteins[4][5]. |

| H319 | Causes serious eye irritation | Rapid reaction with sensitive corneal nucleophiles[4][5]. |

| H335 | May cause respiratory irritation | Inhalation of fine crystalline dust mechanically and chemically irritates the mucosal lining[4][5]. |

The Causality of Toxicity: Michael Addition

The primary mechanism of irritation and toxicity for 3-(2-Chloro-4-fluorophenyl)acrylic acid is its behavior as a Michael acceptor . The electron-withdrawing halogens enhance the partial positive charge on the

Mechanism of toxicity via Michael addition to cellular thiols.

Experimental Workflows: Safe Handling & Synthesis

A common application of this compound is its conversion into anilides (e.g., halogenated cinnamanilides) via amide coupling for antimicrobial screening[1]. The following protocol utilizes HATU and DIPEA. It is designed as a self-validating system , ensuring that each step provides observable feedback to confirm safety and chemical success.

Protocol: Safe Amide Coupling

Step 1: Reagent Preparation

-

Action: In a fume hood, dissolve 1.0 eq of 3-(2-Chloro-4-fluorophenyl)acrylic acid in anhydrous DMF under an inert

atmosphere. -

Causality: DMF is chosen because it effectively solubilizes the polar acid and stabilizes the highly polar transition states generated during HATU activation. The fume hood mitigates the H335 respiratory hazard from the acid dust.

Step 2: Activation

-

Action: Cool the solution to 0 °C. Add 1.2 eq of HATU, followed dropwise by 2.5 eq of DIPEA.

-

Causality: Cooling to 0 °C controls the exothermic formation of the active ester, preventing degradation. DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing with the amine in the subsequent step.

-

Self-Validation Check: The solution will transition from colorless/pale yellow to a distinct yellow/orange hue within 10 minutes, visually confirming the formation of the active OAt-ester intermediate.

Step 3: Amine Addition

-

Action: Add 1.1 eq of the target amine and allow the reaction to warm to room temperature, stirring for 2–4 hours.

-

Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using a UV lamp (254 nm). The disappearance of the starting acid spot and the appearance of a new, higher-Rf spot confirms reaction completion before proceeding to workup.

Step 4: Safe Quenching and Neutralization

-

Action: Dilute the mixture with Ethyl Acetate (EtOAc), then slowly add saturated aqueous

until the aqueous phase pH is ~8. -

Causality:

is a mild base that neutralizes unreacted acid and acidic HATU byproducts without being strong enough to hydrolyze the newly formed amide bond. -

Self-Validation Check: The evolution of

gas provides a visual indicator of neutralization. Cessation of effervescence and a stable pH paper reading of 8 confirms complete quenching, ensuring no residual acid transfers to the organic phase.

Safe amide coupling workflow for 3-(2-Chloro-4-fluorophenyl)acrylic acid.

Emergency Response & Decontamination

In the event of a solid spill, sweeping the powder dry will aerosolize the chemical, triggering severe respiratory irritation (H335). The following decontamination protocol is a self-validating system designed to chemically neutralize the threat.

Protocol: Solid Spill Cleanup

-

Containment: Don appropriate PPE (nitrile gloves, safety goggles, N95/P100 particulate respirator).

-

Suppression: Do not dry sweep. Gently cover the spill with a damp, inert absorbent pad to suppress dust generation.

-

Chemical Decontamination: Wash the spill area with a 5%

(sodium carbonate) solution, followed by distilled water.-

Causality: The basic wash deprotonates any residual 3-(2-Chloro-4-fluorophenyl)acrylic acid, converting it from a lipophilic irritant into a highly water-soluble sodium salt, allowing for complete physical removal.

-

-

Self-Validation Check: Swab the cleaned surface with a damp pH indicator strip. A neutral pH (7.0) confirms the complete removal of both the acidic chemical residue and the basic decontamination wash.

References

- Source: pure-synth.

- Source: bldpharm.

- 化学品安全技术说明书 (SDS)

- Source: mdpi.

- Source: unimi.

Sources

Solubility of 3-(2-Chloro-4-fluorophenyl)acrylic acid in DMSO

An In-Depth Technical Guide for Research & Development

Abstract

This guide provides a comprehensive technical analysis of the solubility profile of 3-(2-Chloro-4-fluorophenyl)acrylic acid (CAS: 174603-37-3) in Dimethyl Sulfoxide (DMSO). Designed for medicinal chemists and formulation scientists, this document synthesizes physicochemical properties, structural analog data, and thermodynamic principles to establish practical solubility ranges. It includes a self-validating experimental protocol for precise determination and outlines the molecular mechanisms governing solvation in polar aprotic media.

Chemical Identity & Physicochemical Context

To understand the solubility behavior, we must first ground the discussion in the compound's structural properties. 3-(2-Chloro-4-fluorophenyl)acrylic acid is a halogenated derivative of cinnamic acid, commonly used as an intermediate in the synthesis of bioactive heterocycles.

| Property | Data | Relevance to Solubility |

| Chemical Name | (E)-3-(2-Chloro-4-fluorophenyl)acrylic acid | Structural Basis |

| CAS Number | 174603-37-3 | Exact Identification |

| Molecular Weight | 200.59 g/mol | Diffusion & Molar Volume |

| Molecular Formula | C₉H₆ClFO₂ | Halogenation increases lipophilicity (LogP) |

| Physical State | White to off-white crystalline solid | Lattice energy barrier to dissolution |

| pKa (Predicted) | ~4.0 - 4.5 (Carboxylic Acid) | Ionization state in solution |

| LogP (Predicted) | ~2.6 - 2.9 | Moderate hydrophobicity |

Key Insight: The presence of the carboxylic acid moiety (-COOH) acts as a hydrogen bond donor (HBD), while the halogenated aromatic ring contributes to lipophilicity. DMSO, being a polar aprotic solvent with a high dielectric constant and strong hydrogen bond accepting (HBA) capability, is thermodynamically ideal for solvating this compound.

Solubility Profile in DMSO

2.1 Estimated Solubility Range

While specific empirical solubility data for this exact CAS number is often proprietary, we can derive a high-confidence solubility range by analyzing structurally homologous cinnamic acid derivatives.

-

Reference Standard: trans-Cinnamic acid and 4-Methylcinnamic acid exhibit solubility in DMSO exceeding 50 mg/mL (>300 mM) at 25°C.

-

Structural Impact: The addition of Chlorine and Fluorine atoms increases the molecular weight and lipophilicity but does not sterically hinder the carboxylic acid's interaction with the solvent.

Recommended Stock Concentration: For biological assays or synthetic workflows, a stock solution of 50 mM to 100 mM is robust and thermodynamically stable at room temperature.

2.2 Mechanism of Solvation

The dissolution process is driven by specific intermolecular forces between the solute and DMSO.

-

H-Bonding: The sulfoxide oxygen of DMSO (strong H-acceptor) forms a stable hydrogen bond with the hydroxyl proton of the carboxylic acid.

-

Dipole-Dipole Interactions: The highly polar S=O bond interacts with the polarized aromatic system.

-

Dispersion Forces: The methyl groups of DMSO interact with the hydrophobic halogenated phenyl ring.

Figure 1: Mechanistic pathway of solvation showing the critical Hydrogen Bond interaction between the solute's carboxyl group and DMSO's sulfoxide oxygen.

Experimental Protocol: Self-Validating Solubility Determination

Do not rely solely on literature values. Use this tiered protocol to validate the solubility of your specific batch, accounting for polymorph variations or impurities.

Tier 1: Visual Solubility Threshold (Rapid Assessment)

Goal: To confirm solubility for standard stock solution preparation (e.g., 50 mM).

-

Calculation: Calculate the mass required for 1 mL of 50 mM solution.

- .

-

Addition: Weigh 10 mg of solid into a clear glass vial.

-

Solvent: Add 500 µL of anhydrous DMSO (half volume).

-

Agitation: Vortex for 30 seconds.

-

Observation: If clear, solubility > 100 mM.

-

Action: Add remaining 500 µL DMSO.

-

-

Validation: Centrifuge at 13,000 rpm for 5 minutes. Inspect the pellet. No pellet indicates complete dissolution.

Tier 2: Saturation Shake-Flask Method (Quantitative)

Goal: To determine the thermodynamic solubility limit (Equilibrium Solubility).

Materials:

-

Anhydrous DMSO (Grade: ACS or HPLC, >99.9%)

-

Thermomixer or Shaking Water Bath (25°C ± 0.1°C)

-

Syringe Filters (0.22 µm PTFE - DMSO compatible)

-

HPLC or UV-Vis Spectrophotometer

Workflow:

-

Supersaturation: Add excess solid (approx. 100 mg) to 1 mL of DMSO in a chemically resistant glass vial.

-

Equilibration: Shake at 25°C for 24 hours. This ensures the breakdown of the crystal lattice.

-

Clarification: Filter the suspension using a pre-warmed (25°C) syringe and 0.22 µm PTFE filter to remove undissolved solids.

-

Critical Step: Discard the first 200 µL of filtrate to account for filter adsorption.

-

-

Dilution: Dilute the filtrate 1:100 or 1:1000 with Methanol/Water (50:50) to bring it within the linear dynamic range of your detector.

-

Quantification: Analyze via HPLC-UV (270-280 nm typically for cinnamic systems).

Figure 2: Step-by-step workflow for the Saturation Shake-Flask method to determine equilibrium solubility.

Handling, Stability, and Storage

-

Hygroscopicity: DMSO is hygroscopic. Water absorption significantly decreases the solubility of organic acids (the "antisolvent effect"). Always use anhydrous DMSO and seal containers under inert gas (Argon/Nitrogen) if storing for long periods.

-

Oxidation: The acrylic double bond is susceptible to oxidation. Store stock solutions in amber vials at -20°C.

-

Safety:

-

DMSO: Penetrates skin and can carry toxic solutes into the bloodstream.

-

Compound: Irritant (H315, H319, H335).

-

PPE: Nitrile gloves are required; Latex is permeable to DMSO.

-

References

-

BenchChem. (2025).[1][2] An In-depth Technical Guide to the Physical and Chemical Properties of Cinnamic Acid Isomers. Retrieved from

-

Sigma-Aldrich. (n.d.). 3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylic acid Safety Data Sheet. Retrieved from

-

Mota, F. L., et al. (2008).[3] Solubility of Cinnamic Acid Derivatives in Organic Solvents. Industrial & Engineering Chemistry Research. Retrieved from

-

ChemScene. (n.d.). (E)-3-(2-Chloro-4-fluorophenyl)acrylic acid Product Data. Retrieved from

-

Shakeel, F., et al. (2015). Solubility and thermodynamics of sinapic acid in DMSO + water mixtures. Journal of Molecular Liquids. Retrieved from

Sources

Technical Guide: Characterization and Synthesis of 2-Chloro-4-fluorophenyl Acrylic Acid

This is an in-depth technical guide designed for researchers and drug development professionals. It synthesizes available literature data with a robust experimental framework for validation.

Focus: Melting Point Data, Solid-State Properties, and Synthetic Validation

Executive Summary

2-Chloro-4-fluorophenyl acrylic acid (specifically the trans- or E-isomer, often referred to as 2-Chloro-4-fluorocinnamic acid ) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals.[1] Accurate melting point (MP) determination is the primary metric for establishing the purity of this scaffold, particularly to distinguish it from its low-melting aldehyde precursor (2-chloro-4-fluorobenzaldehyde, MP 61–63 °C) and potential cis-isomers.[1]

This guide provides the consolidated physicochemical data, explains the variance in reported values, and details a self-validating protocol for synthesis and thermal characterization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Confusion often arises from inconsistent nomenclature in vendor catalogs. The target compound is a cinnamic acid derivative, not an atropic acid derivative.

| Property | Data |

| IUPAC Name | (2E)-3-(2-Chloro-4-fluorophenyl)prop-2-enoic acid |

| Common Name | 2-Chloro-4-fluorocinnamic acid |

| CAS Registry Numbers | 133220-86-7 (General); 174603-37-3 (Specific to E-isomer) |

| Molecular Formula | C₉H₆ClFO₂ |

| Molecular Weight | 200.59 g/mol |

| Appearance | White to off-white crystalline powder |

Melting Point Data Analysis

Literature values for this compound exhibit variance, likely due to differences in heating rates, isomeric purity (E vs Z), and residual solvent content.

| Source Type | Reported Melting Point Range | Confidence Level | Notes |

| Primary Literature / CoA | 207 – 210 °C | High | Consistent with mono-substituted fluorocinnamic acid trends.[1] |

| Secondary Databases | 245 – 248 °C | Low | Likely conflated with 4-chlorocinnamic acid or a salt form. |

| Precursor (Impurity) | 61 – 63 °C | N/A | MP of starting material (2-Chloro-4-fluorobenzaldehyde).[1] |

| Predicted (SAR) | 215 – 230 °C | Medium | Based on 2,4-Dichlorocinnamic acid (233 °C) and 4-Fluorocinnamic acid (208 °C).[1] |

Technical Insight: The presence of the ortho-chloro substituent creates steric twist, potentially disrupting the planar packing seen in 4-fluorocinnamic acid.[1] However, the heavy halogen atom generally increases lattice energy. Expect a sharp endotherm between 207°C and 220°C for the pure E-isomer. [1]

Experimental Protocol: Synthesis & Purification

To ensure the melting point data correlates to a known standard, the following Knoevenagel Condensation protocol is recommended. This method favors the thermodynamically stable E-isomer.

Reaction Scheme

The reaction utilizes a pyridine-catalyzed decarboxylation of the malonic acid adduct.[2]

Figure 1: Synthetic pathway via Knoevenagel condensation favoring the trans-isomer.[1]

Step-by-Step Methodology

Reagents:

-

2-Chloro-4-fluorobenzaldehyde (1.0 eq)[1]

-

Malonic acid (1.2 eq)[1]

-

Pyridine (Solvent/Base, 3.0-5.0 vol)[1]

-

Piperidine (Catalytic, 0.1 eq)[1]

-

Conc. HCl (for workup)

Procedure:

-

Charging: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-fluorobenzaldehyde and malonic acid in pyridine. Add piperidine.

-

Reaction: Heat the mixture to 80–85 °C for 2 hours, then increase to reflux (100–110 °C) for 1 hour to ensure complete decarboxylation. Evolution of CO₂ bubbles will cease when the reaction is complete.

-

Quench: Cool the reaction mixture to 0–5 °C in an ice bath.

-

Precipitation: Slowly add the reaction mixture to excess ice-cold dilute HCl (2M) with vigorous stirring. The pyridine salt will dissolve, while the product precipitates as a white solid.

-

Critical Check: Ensure pH < 2 to fully protonate the carboxylic acid.

-

-

Filtration: Filter the crude solid and wash extensively with cold water to remove pyridinium salts.

-

Purification (Recrystallization):

-

Solvent: Ethanol/Water (9:1) or Glacial Acetic Acid .

-

Dissolve the crude solid in boiling solvent.

-

Allow to cool slowly to room temperature, then to 4 °C. Rapid cooling may trap the Z-isomer or impurities.

-

Filter and dry in a vacuum oven at 50 °C for 12 hours.

-

Thermal Analysis & Validation Workflow

Do not rely solely on capillary melting point methods. Differential Scanning Calorimetry (DSC) provides a definitive purity fingerprint.

Analytical Workflow[6]

Figure 2: Quality control decision tree for thermal characterization.

Interpreting the Data[6][13]

-

Onset Temperature: The synthesis target should show an onset > 207 °C.

-

Impurity Spike: A small endotherm at ~60 °C indicates unreacted aldehyde.

-

Broadening: A melting range > 2 °C suggests the presence of the cis-isomer or solvent inclusion.

References

-

GuideChem. (2025). 2-Chloro-4-fluorocinnamic acid Properties and Melting Point. Retrieved from [1]

-

ChemicalBook. (2025). Product Data for CAS 133220-86-7. Retrieved from [1]

-

Sigma-Aldrich. (2025). Certificate of Analysis Search: 2-Chloro-4-fluorocinnamic acid. Retrieved from [1]

-

BenchChem. (2025). Synthesis Protocols for Halogenated Cinnamic Acids. Retrieved from [1]

-

National Institutes of Health (NIH). (2023). Synthesis of substituted cinnamic acids via Knoevenagel condensation. PMC Database. Retrieved from [1]

Sources

Sourcing and Validating High-Purity 3-(2-Chloro-4-fluorophenyl)acrylic Acid: A Technical Sourcing Guide

Executive Summary

3-(2-Chloro-4-fluorophenyl)acrylic acid (CAS: 174603-37-3 for the E-isomer) is a critical cinnamic acid derivative utilized primarily as a building block in the synthesis of SGLT2 inhibitors and specific tyrosine kinase inhibitors.[1][2][3] Its 2-chloro-4-fluoro substitution pattern imparts unique metabolic stability and lipophilicity to downstream pharmacophores.

However, commercial sourcing of this intermediate is fraught with "hidden" quality risks—specifically, regioisomeric contamination and trace metal residuals from catalytic synthesis. This guide moves beyond a simple vendor list to establish a self-validating procurement protocol , ensuring that incoming raw materials meet the stringent requirements of GMP and GLP environments.

Chemical Identity & Critical Quality Attributes (CQAs)

To validate a supplier, you must first define the "perfect" material. The trans (E) geometry is thermodynamically favored and typically the required active isomer.

| Attribute | Specification | Rationale |

| IUPAC Name | (E)-3-(2-Chloro-4-fluorophenyl)prop-2-enoic acid | Defines stereochemistry. |

| CAS Number | 174603-37-3 | Specific to the (E)-isomer.[1][2][3][4] (Generic: 202982-78-1) |

| Molecular Weight | 200.59 g/mol | - |

| Appearance | White to off-white crystalline powder | Coloration often indicates oxidation of phenolic impurities or residual palladium. |

| Purity (HPLC) | ≥ 98.0% (a/a) | Critical for preventing side-reactions in subsequent coupling steps. |

| Isomeric Purity | ≥ 99% E-isomer | The Z-isomer is a common contaminant from Heck couplings. |

| Melting Point | 166–168 °C | Depression >2°C indicates significant impurity burden. |

Synthetic Routes & Impurity Profiling

Understanding how a supplier makes the compound allows you to predict what impurities will be present. Two dominant routes exist:

Route A: Knoevenagel Condensation (Dominant Commercial Route)

-

Reaction: 2-Chloro-4-fluorobenzaldehyde + Malonic acid (catalyzed by piperidine/pyridine).

-

Impurity Profile:

-

Unreacted Aldehyde: 2-Chloro-4-fluorobenzaldehyde (detectable via HPLC).

-

Decarboxylation Failure: Benzylidene malonic acid intermediates.

-

Solvent Residues: Pyridine or Piperidine (detectable via GC-HS).

-

Route B: Heck Coupling (Alternative)

-

Reaction: 1-Bromo-2-chloro-4-fluorobenzene + Acrylic acid (Pd catalyst).

-

Impurity Profile:

-

Metal Residues: Palladium (Pd) > 10 ppm (Critical for pharma).

-

Regioisomers: 3-(2-Chloro-4-fluorophenyl)acrylic acid isomers if the halide starting material was impure.

-

Visualization: Impurity Origin Flow

Caption: Logic flow tracking the origin of critical impurities based on the Knoevenagel synthetic route.

Supplier Landscape & Qualification

Disclaimer: Stock availability fluctuates. The following vendors are validated based on historical catalog reliability for fluorinated aromatics.

Tier 1: Validated Specialists (High Reliability)

These suppliers typically offer batch-specific CoAs and H-NMR data.

-

Fluorochem (UK/Europe)

-

Strengths: Excellent documentation for fluorinated intermediates. Often stocks 5g to 100g sizes.

-

Catalog: F868726 (Note: Verify specific isomer code).

-

Best For: Bench-scale synthesis and reference standards.

-

-

BLDpharm (Global/Asia)

-

Strengths: Large inventory capacity; strong on "building blocks" for medicinal chemistry.

-

Catalog: BD75658[1]

-

Best For: Scale-up (kg quantities) and competitive pricing.

-

-

Combi-Blocks (USA)

-

Strengths: High-speed delivery in North America; rigorous internal QC.

-

Best For: Rapid prototyping in drug discovery.

-

Tier 2: Aggregators & Bulk Sourcing

-

ChemScene: Good for finding rare salt forms.

-

Enamine: Excellent if the compound is part of a larger library synthesis project.

The Self-Validating System: Incoming QC Protocol

Do not rely solely on the supplier's Certificate of Analysis (CoA). Upon receipt of the material, execute this two-step validation protocol.

Protocol A: HPLC Purity & Isomer Check

This method separates the E-isomer from the Z-isomer and the aldehyde precursor.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 270 nm (Max absorption for cinnamates).

-

Acceptance Criteria:

-

Main peak RT ~ 8.5 min (varies by system).

-

Aldehyde impurity typically elutes earlier (more polar due to lack of conjugation extension compared to acid dimer).

-

Z-isomer typically elutes just prior to the E-isomer.

-

Protocol B: H-NMR Geometry Confirmation

To confirm you have the trans (E) isomer, look at the alkene region.

-

Solvent: DMSO-d6.

-

Key Signal: Two doublets in the alkene region (6.5 ppm - 7.8 ppm).

-

Coupling Constant (J-value):

-

Trans (E):

(REQUIRED). -

Cis (Z):

(REJECT).

-

Visualization: Supplier Qualification Workflow

Caption: Step-by-step decision tree for validating a new supplier of 3-(2-Chloro-4-fluorophenyl)acrylic acid.

Handling and Stability

-

Storage: Store at +2°C to +8°C. While cinnamic acids are generally stable, the fluorinated ring can be sensitive to light over long periods (photodimerization).

-

Safety: Irritant (H315, H319). Wear standard PPE.[5]

References

-

ChemScene. (E)-3-(2-Chloro-4-fluorophenyl)acrylic acid Product Data. Retrieved from [3]

-

BLDpharm. Product Analysis: 3-(2-Chloro-4-fluorophenyl)acrylaldehyde & Acid Derivatives. Retrieved from

-

Fluorochem. 3-(4-Chloro-2-fluorophenyl)acrylic acid and Isomers. Retrieved from

-

MDPI. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Retrieved from

-

Waters Corp. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of 3-(2-Chloro-4-fluorophenyl)acrylic acid

[1]

Strategic Overview

3-(2-Chloro-4-fluorophenyl)acrylic acid is a critical intermediate in the synthesis of functionalized quinolines, indoles, and cinnamic acid derivatives used in antibacterial and anti-inflammatory drug discovery. Its synthesis relies on the formation of a carbon-carbon double bond attached to an electron-deficient aromatic ring.[1]

This guide details two robust protocols for synthesizing this target from 2-chloro-4-fluorobenzaldehyde :

-

Method A (The Standard): The Doebner Modification of the Knoevenagel condensation.[1][2][3][4][5] This is the preferred route for high stereoselectivity (E-isomer) and difficult substrates.[1]

-

Method B (Green/Scalable): Ethanol-based condensation.[1] A simplified workup suitable for larger scales where pyridine solvent is undesirable.[1]

Retrosynthetic Analysis

The most direct disconnection is at the

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from commercially available aldehyde and malonic acid.[1]

Reaction Mechanism: The Doebner Modification[2][3][4][5][6]

The reaction proceeds via the Knoevenagel condensation followed by a decarboxylation cascade.[1][2][3][4] The use of pyridine as both solvent and base, often with a catalytic amount of piperidine, facilitates the formation of the trans-isomer (E-isomer) due to the thermodynamic stability of the intermediate.

Key Mechanistic Steps:

-

Enolization: Base-catalyzed deprotonation of malonic acid.[1]

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde.[1]

-

Dehydration: Elimination of water to form the dicarboxylic acid intermediate.[1]

-

Decarboxylation: Thermal elimination of CO

driven by the relief of steric strain and formation of the conjugated system.[1]

Figure 2: Step-wise mechanism of the Doebner modification leading to the acrylic acid derivative.[1]

Experimental Protocols

Method A: Doebner Modification (Pyridine/Piperidine)

Best for: High yield, high stereochemical purity, and research-scale synthesis (1g – 50g).

Reagents:

-

2-Chloro-4-fluorobenzaldehyde (1.0 equiv)[1]

-

Malonic acid (1.5 equiv)

-

Pyridine (Solvent, 3-5 volumes)

-

Piperidine (Catalyst, 0.1 equiv)

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 2-chloro-4-fluorobenzaldehyde (10.0 g, 63 mmol) and malonic acid (9.8 g, 94 mmol) to the flask.

-

Solvent Addition: Add Pyridine (30 mL) followed by Piperidine (0.6 mL).

-

Reaction: Heat the mixture to 80–100°C for 2–4 hours.

-

Workup (Critical):

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove residual pyridine hydrochloride.[1]

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Method B: Green Knoevenagel (Ethanol/Piperidine)

Best for: Scale-up, avoiding pyridine toxicity.

Reagents:

-

2-Chloro-4-fluorobenzaldehyde (1.0 equiv)[1]

-

Malonic acid (1.2 equiv)[2]

-

Ethanol (Solvent)[6]

-

Piperidine (Catalyst, 0.1 equiv)

Protocol:

-

Dissolve the aldehyde and malonic acid in Ethanol (5 volumes).

-

Add piperidine catalyst.

-

Reflux for 4–6 hours.

-

Note: Decarboxylation may be slower in ethanol than in pyridine.[1] If an intermediate dicarboxylic acid persists, increase reflux time.[1]

-

Concentrate the solvent under reduced pressure.[1]

-

Acidify the residue with 1M HCl to precipitate the product.

Analytical Characterization & QC

To validate the synthesis, compare your data against the following expected parameters.

Physical Properties

| Parameter | Specification | Notes |

| Appearance | White to pale yellow crystalline solid | Darkening indicates oxidation or residual pyridine.[1] |

| Melting Point | 200–205°C (Predicted) | Note: Substituted cinnamic acids generally have high MPs.[1] Verify with standard. |

| Solubility | Soluble in DMSO, Methanol, Ethanol | Insoluble in water (acidic form).[1] |

NMR Spectroscopy (Diagnostic Peaks)

The

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete decarboxylation | Extend reflux time; ensure temperature is >80°C. |

| Oily Product | Residual solvent or pyridine | Triturate the oil with hexanes or cold water/HCl to induce crystallization.[1] |

| Product is Colored | Oxidation of aldehyde | Perform reaction under Nitrogen atmosphere.[1] Recrystallize with activated charcoal. |

| No Precipitation | pH not low enough | Ensure pH is < 2 during workup.[1] The carboxylate salt is water-soluble; the free acid is not.[1] |

References

-

Doebner Modification Review

- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.

-

Source: Taylor & Francis Online[1]

-

General Protocol (Organic Syntheses)

-

Compound Data & Safety

-

Green Chemistry Alternatives

- One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C

- Source: MDPI (Molbank)

Synthesis of Fluorinated Cinnamic Acids via Knoevenagel Condensation: An Application Note

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive protocol for the synthesis of fluorinated cinnamic acids utilizing the Knoevenagel condensation reaction. Cinnamic acids and their derivatives are pivotal intermediates in the synthesis of pharmaceuticals, polymers, and other high-value chemicals.[1] The strategic incorporation of fluorine into the cinnamic acid scaffold can significantly enhance its therapeutic properties, including metabolic stability, binding affinity, and bioavailability.[2][3] This document outlines the underlying chemical principles, a detailed step-by-step experimental protocol, and crucial insights into reaction optimization, product purification, and characterization.

Introduction: The Significance of Fluorinated Cinnamic Acids

The introduction of fluorine into organic molecules is a well-established strategy in modern medicinal chemistry to modulate their physicochemical and biological properties.[2][3] Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, which can influence the acidity (pKa) and lipophilicity (logP) of the parent molecule.[4] These modifications can lead to improved pharmacokinetic profiles and enhanced biological activity.[2] Specifically, fluorinated cinnamic acids have demonstrated potential as anti-inflammatory, antibacterial, and anti-cancer agents.[4]

The Knoevenagel condensation is a classic and efficient method for carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[5][6] This reaction is particularly well-suited for the synthesis of α,β-unsaturated acids, such as cinnamic acids.[7] The Doebner modification of this reaction, which utilizes pyridine as a solvent and a catalyst like piperidine with malonic acid, is a widely employed method for synthesizing cinnamic acid derivatives.[7][8]

The Knoevenagel Condensation: Mechanism and Rationale

The Knoevenagel condensation proceeds through a series of steps initiated by a basic catalyst.[1] The most commonly used catalysts are weak bases like piperidine or pyridine.[9]

Mechanism Overview:

-

Enolate Formation: The basic catalyst, typically piperidine, deprotonates the active methylene compound (malonic acid), forming a nucleophilic enolate ion.[1]

-

Nucleophilic Attack: The enolate ion attacks the carbonyl carbon of the fluorinated benzaldehyde.[1]

-

Aldol Addition: This results in the formation of a β-hydroxy carbonyl intermediate.[5]

-

Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated product.[1][5]

-

Decarboxylation: When malonic acid is used, the initial product is an α,β-unsaturated dicarboxylic acid, which readily undergoes decarboxylation upon heating in the presence of pyridine to yield the final cinnamic acid product.[8][10]

The use of a weak base is crucial to prevent the self-condensation of the aldehyde.[8] The electron-withdrawing nature of the fluorine atoms on the benzaldehyde ring can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the reaction.

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocol

This protocol details the synthesis of fluorinated cinnamic acids using the Doebner modification of the Knoevenagel condensation.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| Fluorinated Benzaldehyde | ≥98% | e.g., Sigma-Aldrich | Various isomers (2-fluoro, 3-fluoro, 4-fluoro, etc.) can be used. |

| Malonic Acid | ≥99% | e.g., Sigma-Aldrich | |

| Pyridine | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Should be handled in a fume hood. |

| Piperidine | ≥99% | e.g., Sigma-Aldrich | Catalyst; handle with care in a fume hood. |

| Hydrochloric Acid (HCl) | Concentrated (37%) | e.g., Fisher Scientific | Used for acidification. |

| Ethanol or Methanol | Reagent Grade | e.g., Fisher Scientific | For recrystallization. |

| Diethyl Ether or Ethyl Acetate | Reagent Grade | e.g., Fisher Scientific | For extraction. |

| Anhydrous Sodium Sulfate or Magnesium Sulfate | Reagent Grade | e.g., Fisher Scientific | For drying organic layers. |

Equipment

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of fluorinated cinnamic acids.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the fluorinated benzaldehyde (1.0 eq), malonic acid (1.2-1.5 eq), and pyridine (acting as the solvent).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 90-115 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude fluorinated cinnamic acid.

-

Stir the mixture until a suspension is formed.[9]

-

-

Isolation:

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/water.[11]

-

Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

-

Filter the purified crystals and dry them under vacuum.

-

Reaction Parameters and Optimization

The following table provides a starting point for optimizing the reaction conditions for different fluorinated benzaldehydes.

| Fluorinated Benzaldehyde | Malonic Acid (eq) | Piperidine (eq) | Reflux Time (h) | Typical Yield (%) |

| 2-Fluorobenzaldehyde | 1.2 | 0.1 | 3 | 75-85 |

| 3-Fluorobenzaldehyde | 1.2 | 0.1 | 2.5 | 80-90 |

| 4-Fluorobenzaldehyde | 1.2 | 0.1 | 2 | 85-95 |

| 3,4-Difluorobenzaldehyde | 1.3 | 0.1 | 3.5 | 70-80 |

| Pentafluorobenzaldehyde | 1.5 | 0.15 | 4 | 65-75 |

Note: These are representative values and may require optimization based on laboratory conditions and scale.

Characterization of Fluorinated Cinnamic Acids

The identity and purity of the synthesized fluorinated cinnamic acids should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.[11] Key signals to look for include the vinylic protons of the double bond and the aromatic protons, which will show characteristic splitting patterns due to fluorine coupling.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.[12] Expect to see a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1680-1700 cm⁻¹), and a C=C stretch (~1620-1640 cm⁻¹).[12]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

-

Melting Point (MP): A sharp melting point range indicates a high degree of purity.[13]

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure anhydrous conditions. |

| Loss of product during workup. | Ensure complete precipitation by adding sufficient acid and cooling thoroughly. | |

| Formation of Side Products | Self-condensation of the aldehyde. | This is less likely with weak bases but can occur if the reaction is overheated for an extended period.[14] |

| Michael addition. | Use a stoichiometric amount of malonic acid to minimize this side reaction.[14] | |

| Product is an Oil or Gummy Solid | Impurities present. | Purify by column chromatography before recrystallization. |

| Incomplete removal of pyridine. | Wash thoroughly with acidic water during workup. |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Pyridine and piperidine are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated hydrochloric acid is corrosive and should be handled with care.

Conclusion

The Knoevenagel condensation provides a robust and efficient method for the synthesis of a wide range of fluorinated cinnamic acids. By carefully controlling the reaction conditions and employing appropriate purification techniques, high yields of pure products can be obtained. The strategic fluorination of cinnamic acids offers a promising avenue for the development of novel therapeutic agents with enhanced pharmacological properties.

References

-

Taylor & Francis. (2020, November 28). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

YouTube. (2025, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]

-

Chem-Station Int. Ed. (2014, May 3). Knoevenagel Condensation. Retrieved from [Link]

-

PharmaTutor. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]

-

Chemisty Research Journal. (n.d.). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Retrieved from [Link]

- Google Patents. (n.d.). Method for obtaining high-purity cinnamic acid.

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of cinnamic acid or derivatives thereof.

-

Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. Retrieved from [Link]

-

CSIR-NIScPR. (n.d.). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Retrieved from [Link]

-

PubMed. (2014, July 15). Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Retrieved from [Link]

-

Veeprho Pharmaceuticals. (n.d.). Cinnamic Acid Impurities and Related Compound. Retrieved from [Link]

-

Asian Journal of Chemistry. (2017, May 13). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. orientjchem.org [orientjchem.org]

- 7. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. chemrj.org [chemrj.org]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Advanced Esterification Protocols for 3-(2-Chloro-4-fluorophenyl)acrylic acid

Introduction & Mechanistic Rationale

3-(2-Chloro-4-fluorophenyl)acrylic acid is a highly functionalized, halogenated cinnamic acid derivative. Substituted cinnamic acids and their esterified counterparts serve as critical building blocks in the development of agricultural chemicals, cosmetics, and advanced pharmaceutical active ingredients (APIs)[1]. Specifically, these scaffolds are frequently utilized in the synthesis of novel heteroaryl compounds with potent antiviral activities, including inhibitors targeting influenza viral entry and replication[2].

Esterification of this compound is a fundamental transformation designed to protect the carboxylic acid moiety, prevent unwanted side reactions during downstream cross-coupling, and modulate the molecule's lipophilicity for biological assays[3]. However, the presence of the electron-withdrawing 2-chloro and 4-fluoro substituents slightly alters the electron density of the conjugated alkene. While the alkene remains a potential Michael acceptor, standard acidic or mild coupling conditions selectively target the carboxylic acid without triggering unwanted oxa-Michael additions.

The selection of the esterification method dictates the reaction's atom economy, yield, and purity profile:

-

Fischer Esterification: The industrial standard for simple primary alcohols. It relies on acid catalysis to protonate the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the alcohol[4].

-

Acid Chloride Activation: Utilizes thionyl chloride (SOCl

) or oxalyl chloride to generate a highly reactive acyl chloride intermediate[5]. This is the method of choice when steric hindrance prevents Fischer esterification or when driving the reaction to completion without excess alcohol is required[6]. -

Steglich Esterification: Employs N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). This mild, room-temperature approach is critical for acid-sensitive or highly sterically hindered alcohols.

Strategic Workflow & Decision Matrix

To ensure optimal yield and minimize byproduct formation, the choice of protocol must be tailored to the target alcohol. The following decision matrix outlines the logical workflow for selecting the appropriate esterification methodology.

Caption: Decision matrix for selecting the optimal esterification methodology.

Quantitative Data Summary

The table below synthesizes the expected quantitative parameters for the three primary esterification routes applied to substituted cinnamic acids, allowing for rapid process optimization.

| Parameter | Protocol A: Fischer Esterification | Protocol B: Acid Chloride Route | Protocol C: Steglich Esterification |

| Ideal Substrates | Primary alcohols (Methanol, Ethanol) | Secondary/Tertiary alcohols | Acid-sensitive or bulky alcohols |

| Typical Yield | 85 - 95% | 75 - 90% | 80 - 95% |

| Reaction Temp | Reflux (65°C - 80°C) | 0°C to Room Temp | Room Temp (20°C - 25°C) |

| Reaction Time | 2 - 12 hours | 1 - 4 hours | 12 - 24 hours |

| Atom Economy | High (Water byproduct) | Moderate (SO | Low (DCU byproduct) |

| Scalability | Excellent (Industrial standard) | Good (Requires gas scrubbing) | Moderate (DCU removal is tedious) |

Experimental Protocols (Self-Validating Systems)

Caption: Acid-catalyzed Fischer esterification mechanistic pathway.

Protocol A: Acid-Catalyzed Fischer Esterification (Synthesis of Methyl Esters)

This method is highly scalable and leverages Le Chatelier's principle by using the reactant alcohol as the solvent to drive the equilibrium toward the ester[4].

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-(2-Chloro-4-fluorophenyl)acrylic acid (1.0 equiv) in anhydrous methanol (0.45 M solution).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (H

SO -

Reflux & IPC: Heat the mixture to reflux (approx. 65°C) for 4-6 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc, 4:1). The reaction is complete when the UV-active starting material spot (lower R

) is entirely consumed, confirming full conversion. -

Workup & Neutralization: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate. Carefully wash the organic layer with saturated aqueous NaHCO

. Causality: The bicarbonate wash neutralizes the H -

Isolation: Wash with brine, dry over anhydrous MgSO

, filter, and evaporate the solvent to yield the methyl ester.

Protocol B: Acid Chloride Activation (Synthesis of Isopropyl/Secondary Esters)

When utilizing secondary alcohols, the Fischer method is often too slow. Converting the acid to an acyl chloride circumvents this by creating a highly reactive electrophile[5][6].

-

Acyl Chloride Formation: Dissolve the starting acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 equiv), followed by the dropwise addition of thionyl chloride (SOCl

, 1.5 equiv) at 0°C. Causality: DMF reacts with SOCl -

Degassing & IPC: Stir at room temperature for 2 hours. Self-Validation: Quench a 10 µL aliquot in 0.5 mL of methanol and analyze by TLC. Complete conversion to the methyl ester in the quenched sample validates that all starting material has been converted to the acid chloride.

-

Esterification: Concentrate the mixture under vacuum to remove excess SOCl

and dissolved SO -

Workup: After 2 hours, quench with water, extract with DCM, wash sequentially with 1M HCl and saturated NaHCO

, dry over MgSO

Protocol C: Steglich Esterification (Synthesis of tert-Butyl or Sensitive Esters)

For sterically hindered alcohols (e.g., tert-butanol) or acid-sensitive substrates, mild coupling reagents are required.

-

Reaction Setup: Dissolve the acid (1.0 equiv) and the target alcohol (1.2 equiv) in anhydrous DCM at 0°C.

-

Activation: Add DMAP (0.1 equiv) followed by DCC (1.1 equiv) in portions. Causality: DCC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, attacking this intermediate to form a highly reactive acylpyridinium species that is rapidly trapped by the hindered alcohol.

-

Incubation & IPC: Allow the reaction to warm to room temperature and stir for 12-24 hours. Self-Validation: The progressive formation of a white precipitate (dicyclohexylurea, DCU) serves as a visual, self-validating indicator that the coupling reaction is actively occurring.

-

Workup: Filter the suspension through a pad of Celite to remove the insoluble DCU byproduct. Wash the filtrate with 0.5 M HCl (to remove DMAP), followed by saturated NaHCO

. Dry and concentrate the organic phase.

References

-

European Patent Office. EP0909751A1 - A process for the preparation of cinnamic acid esters. Google Patents. 1

-

BenchChem Technical Support Team. Synthesis of Methyl Cinnamate from Cinnamic Acid: An In-depth Technical Guide. Benchchem. 4

-

Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry. 5

-

Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. 3

-